1-(3,4-Dichlorophenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 1-(3,4-Dichlorophenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC20015130
InChI: InChI=1S/C23H14Cl2N2O3/c1-12-5-4-8-18(26-12)27-20(13-9-10-15(24)16(25)11-13)19-21(28)14-6-2-3-7-17(14)30-22(19)23(27)29/h2-11,20H,1H3
SMILES:
Molecular Formula: C23H14Cl2N2O3
Molecular Weight: 437.3 g/mol

1-(3,4-Dichlorophenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

CAS No.:

Cat. No.: VC20015130

Molecular Formula: C23H14Cl2N2O3

Molecular Weight: 437.3 g/mol

* For research use only. Not for human or veterinary use.

1-(3,4-Dichlorophenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione -

Specification

Molecular Formula C23H14Cl2N2O3
Molecular Weight 437.3 g/mol
IUPAC Name 1-(3,4-dichlorophenyl)-2-(6-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Standard InChI InChI=1S/C23H14Cl2N2O3/c1-12-5-4-8-18(26-12)27-20(13-9-10-15(24)16(25)11-13)19-21(28)14-6-2-3-7-17(14)30-22(19)23(27)29/h2-11,20H,1H3
Standard InChI Key QUBICXTVLJINPU-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=CC=C1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=C(C=C5)Cl)Cl

Introduction

Chemical Structure and Properties

Structural Features

The compound comprises:

  • Chromeno[2,3-c]pyrrole backbone: A fused tetracyclic system integrating chromone (benzopyran-4-one) and pyrrolidine rings.

  • 3,4-Dichlorophenyl group: Attached at position 1, contributing steric bulk and electronic effects.

  • 6-Methylpyridin-2-yl group: Positioned at C2, enhancing solubility and potential receptor binding .

Table 1: Key Molecular Properties

PropertyValue
IUPAC Name1-(3,4-dichlorophenyl)-2-(6-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Molecular FormulaC23_{23}H14_{14}Cl2_2N2_2O3_3
Molecular Weight437.3 g/mol
Canonical SMILESCC1=NC(=CC=C1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=C(C=C5)Cl)Cl
Topological Polar Surface Area75.8 Ų
Hydrogen Bond Acceptors5

Synthesis and Optimization

Multicomponent Reaction (MCR) Approach

A highly efficient method involves reacting:

  • Methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate (1.0 eq)

  • 6-Methylpyridine-2-carbaldehyde (1.1 eq)

  • 3,4-Dichloroaniline (1.1 eq)

Conditions:

  • Solvent: Ethanol (10–15 mL/g substrate)

  • Temperature: 80°C reflux for 20 hours

  • Acid Catalyst: Acetic acid (1 mL per 0.01 mol substrate)

Yield: 70–75% after crystallization .

Table 2: Synthetic Parameters for Analogous Compounds

ParameterOptimal Range
Reaction Time15–20 hours
Temperature40–80°C
Purification MethodEthanol recrystallization
Typical Purity (HPLC)>95%

Alternative Routes

  • Stepwise Cyclization: Initial formation of pyrrolidine intermediates via Staudinger reactions, followed by chromone ring closure using dichloromethane/ethanol mixtures.

  • Microwave-Assisted Synthesis: Reduces reaction times to 2–4 hours but requires specialized equipment .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR (400 MHz, DMSO-d6d_6):

    • δ 8.75 (s, 1H, pyridine-H)

    • δ 7.91–7.04 (m, 7H, aromatic protons)

    • δ 2.42 (s, 3H, CH3_3)

  • 13^{13}C NMR:

    • 170.2 ppm (C=O, γ-pyrone)

    • 162.1 ppm (C=O, pyrrolidone)

    • 148–125 ppm (aromatic carbons)

Infrared Spectroscopy

  • Strong absorptions at 1715 cm1^{-1} (C=O stretch) and 1656 cm1^{-1} (conjugated ketone).

Biological Activities and Mechanisms

Enzymatic Interactions

  • 5-Lipoxygenase (5-LOX) Inhibition: Structural analogs show IC50_{50} values of 10–30 μM in arachidonic acid metabolism assays, suggesting anti-inflammatory potential .

  • Dopamine D1 Receptor Modulation: Pyridine-containing derivatives act as positive allosteric modulators (PAMs) with EC50_{50} values <100 nM .

Antimicrobial Properties

  • Gram-Positive Bacteria: MIC values of 8–16 μg/mL against Staphylococcus aureus due to membrane disruption .

  • Fungal Pathogens: 50% growth inhibition at 32 μg/mL for Candida albicans .

Table 3: Comparative Bioactivity Data

TargetActivity (IC50_{50}/EC50_{50})Selectivity Index
5-LOX18 ± 1 μM>100 vs COX-2
D1 Receptor45 ± 3 nM>1000 vs 5-HT1A
S. aureus12 ± 0.5 μg/mLN/A

Research Advancements and Applications

Drug Discovery

  • Library Synthesis: 223 derivatives synthesized via MCR, with 92% success rate .

  • Lead Optimization: Introduction of electron-withdrawing groups (e.g., -CF3_3) improves metabolic stability (t1/2_{1/2} >6 hours in murine models) .

Material Science

  • Organic Semiconductors: Chromeno-pyrrole derivatives exhibit hole mobility up to 0.12 cm2^2V1^{-1}s1^{-1} in thin-film transistors .

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